molecular formula C15H18N6 B2968906 N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226444-83-2

N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2968906
CAS No.: 1226444-83-2
M. Wt: 282.351
InChI Key: XDLFETJEULZWLB-UHFFFAOYSA-N
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Description

N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound featuring a fused pyrazolo-triazine core with phenyl and isopentyl substituents. The compound’s molecular formula is inferred as C₁₈H₂₁N₇, with a molecular weight of 347.42 g/mol, assuming substitution of the isopentyl group (C₅H₁₁) in place of the 3-fluorophenyl group in its closest analog (CAS 1226458-98-5) .

Properties

IUPAC Name

N-(3-methylbutyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-11(2)8-9-16-14-13-10-17-21(15(13)19-20-18-14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLFETJEULZWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and various biological evaluations.

Chemical Structure and Synthesis

The compound this compound features a complex structure characterized by a pyrazolo[3,4-d]triazine core. The synthesis typically involves multi-step reactions starting from simpler precursors. For example, the synthesis may proceed through the condensation of appropriate hydrazines with 1,2,4-triazine derivatives under acidic conditions. The resulting compounds are then purified through chromatographic techniques.

Structural Characteristics

The molecular formula for this compound is C₁₄H₁₈N₄. Its structure can be represented as follows:

N isopentyl 7 phenyl 7H pyrazolo 3 4 d 1 2 3 triazin 4 amine\text{N isopentyl 7 phenyl 7H pyrazolo 3 4 d 1 2 3 triazin 4 amine}

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to pyrazolo[3,4-d]triazines. For instance, various derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). However, it was noted that many of these compounds did not exhibit significant cytotoxicity at the tested concentrations .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Observations
Compound AMCF-725Moderate activity
Compound BK562>50No significant activity
N-isopentyl...MCF-7/K562Not determinedFurther studies needed

Kinase Inhibition

Inhibitory activity against specific kinases has also been investigated. For example, while some pyrazolo[3,4-d]triazine derivatives showed promise in inhibiting Abl protein kinase in micromolar concentrations, this compound did not demonstrate similar efficacy . This lack of activity may be attributed to structural differences that affect binding affinity.

Antiviral Properties

The antiviral potential of related compounds has been explored using molecular docking methods. Some derivatives demonstrated promising interactions with viral targets; however, specific studies on this compound in this context remain limited .

Case Studies and Research Findings

A notable study synthesized a series of pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides and evaluated their biological activities. Although these compounds were designed to mimic purine nucleosides with potential antiviral effects against HSV-1 and other viruses, they did not show significant cytotoxicity against tested cancer cell lines . This indicates a need for further optimization in the design of pyrazolo-based compounds to enhance their biological activities.

Future Directions

Continued research is essential for understanding the full spectrum of biological activities associated with this compound. Investigations into its mechanism of action at the molecular level and its interactions with various biological targets could pave the way for its development as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Comparison with N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1226458-98-5)

The fluorophenyl-substituted analog (C₁₆H₁₁FN₆, MW 306.30 g/mol) shares the same pyrazolo-triazine core but differs in the N4 substituent (3-fluorophenyl vs. isopentyl). Key inferred differences include:

  • Bioavailability : The isopentyl moiety may improve metabolic stability by reducing oxidative metabolism compared to aromatic substituents.
  • Pharmacological Targeting : The fluorophenyl analog’s lack of reported therapeutic data suggests structural modifications like isopentyl substitution could align it with CFTR potentiators (see Section 2.2) .
Table 1: Structural Comparison
Property N-isopentyl-7-phenyl Analog (Hypothetical) N-(3-fluorophenyl)-7-phenyl Analog
Molecular Formula C₁₈H₂₁N₇ C₁₆H₁₁FN₆
Molecular Weight (g/mol) 347.42 306.30
Key Substituent Isopentyl (C₅H₁₁) 3-Fluorophenyl
Predicted logP ~3.5–4.0 ~2.8–3.2

Comparison with CFTR-Potentiating Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

highlights pyrazolo[3,4-d]pyrimidin-4-amine derivatives (e.g., 13-disubstituted compounds) as CFTR potentiators for treating cystic fibrosis and related disorders. While these compounds share a bicyclic core with the target compound, key distinctions include:

  • Core Structure : Pyrazolo-pyrimidine vs. pyrazolo-triazine. The triazine core may alter electronic properties and binding affinity to CFTR.
  • Substituent Effects : The isopentyl group in the target compound could modulate potency compared to smaller substituents (e.g., methyl or halogens) in CFTR-active analogs .

Comparison with Pyrrolo-triazin-4-amine Derivatives (CAS 83255-86-1)

Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives (e.g., CAS 83255-86-1) feature a pyrrolo-triazine core instead of pyrazolo-triazine. Functional differences include:

  • Electron Density : The pyrrolo-triazine core may exhibit reduced aromatic stability compared to pyrazolo-triazine, affecting reactivity and interaction with biological targets.
  • Applications : Pyrrolo-triazine derivatives are explored as kinase inhibitors, whereas pyrazolo-triazines may prioritize CFTR modulation .

Therapeutic Potential

  • The isopentyl group could enhance blood-brain barrier penetration for neurological applications .
  • Oncology : Pyrazolo-triazine cores are prevalent in kinase inhibitors; substitution patterns may target specific kinases (e.g., JAK2 or EGFR) .

Q & A

Q. What are the optimal synthetic routes for preparing N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrazoles with nitriles or via halogenation of preformed triazine cores. For example, bromination of pyrrolo[2,1-f][1,2,4]triazin-4-amine intermediates (e.g., using NBS or I₂ in toluene) is a critical step, as demonstrated in continuous-flow synthesis systems . Optimization involves controlling temperature (80–100°C), solvent polarity (toluene/THF), and stoichiometry of halogenating agents. Column chromatography (gradient elution with EtOAc/light petroleum) is typically used for purification, with yields ranging from 45–75% depending on substituent steric effects .

Q. How can researchers characterize the structural integrity of N-isopentyl-7-phenyl-7H-pyrazolo-triazin-4-amine derivatives?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm substitution patterns and isopentyl chain integration), HRMS (for molecular ion validation), and X-ray crystallography (to resolve ambiguous stereochemistry in fused bicyclic systems). For example, NIST reference data for pyrazolo[3,4-d]pyrimidin-4-amine analogs provide benchmark spectral signatures . Additionally, monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts like dehalogenated species .

Advanced Research Questions

Q. What mechanisms underlie the pharmacological activity of this compound, and how do researchers validate its target engagement?

  • Methodological Answer : Evidence suggests dual mechanisms:
  • CFTR Potentiation : Use electrophysiological assays (e.g., Ussing chamber) on human bronchial epithelial cells to measure chloride ion flux, correlating with CFTR activation .
  • Xanthine Oxidase Inhibition : Employ enzyme kinetics (Km/Vmax analysis) to assess competitive inhibition, as seen in pyrazolotriazinones for hyperuricemia treatment .
    Target specificity is validated via CRISPR-Cas9 knockout models or competitive binding assays with radiolabeled probes (e.g., ³H-ATP for kinase targets).

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity and potency?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the phenyl (C7) and isopentyl (N1) groups. For example, electron-withdrawing groups (e.g., -CF₃) at C7 enhance CFTR binding affinity by 2–3 fold, as shown in quinazoline analogs .
  • Scaffold Hopping : Replace the pyrazolo-triazine core with pyrrolo[2,1-f]triazine or imidazo[5,1-f]triazine to assess bioisosteric effects .
  • Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding poses in CFTR’s nucleotide-binding domain (NBD1) .

Q. How should researchers address contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies (e.g., CFTR activation vs. anti-inflammatory effects) may arise from assay conditions or off-target effects. Resolve via:
  • Dose-Response Curves : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. primary cells).
  • Proteomic Profiling : Use affinity pull-down/MS to identify non-CFTR interactors like PDE4B .
  • Meta-Analysis : Aggregate data from patents and journals (e.g., Patent Office reports vs. DrugBank entries) to identify consensus pathways .

Q. What analytical methods are critical for assessing the compound’s stability and degradation pathways?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via LC-MS to identify hydrolyzed (e.g., triazine ring cleavage) or oxidized products .
  • Accelerated Stability Testing : Use Arrhenius plots to predict shelf-life under storage conditions (2–8°C recommended for lab use) .

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